4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-yl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. [] This class of compounds is known to exhibit a wide range of biological activities, making them valuable tools in various scientific research fields. []
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a thiazole ring, which is known for its diverse biological activities, and incorporates various functional groups that enhance its reactivity and specificity.
This compound belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. The presence of the thiazole moiety further classifies it within heterocyclic compounds known for their pharmacological activities.
The synthesis of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:
The technical details include controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular structure of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide can be described by its molecular formula and molecular weight of 425.9 g/mol. Key structural features include:
The compound is expected to undergo various chemical reactions due to its functional groups. Notable reactions include:
The mechanism of action for compounds like 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide often involves interactions with specific biological targets. For instance, derivatives have shown activity against various cancer cell lines by inhibiting key enzymes involved in cell proliferation.
Research indicates that thiazole-containing compounds can modulate pathways related to cell cycle regulation and apoptosis, making them valuable in cancer therapeutics .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are typically employed to characterize these properties .
The applications of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide are primarily found in medicinal chemistry:
The compound exhibits a tripartite molecular architecture, each domain contributing distinct physicochemical and intermolecular recognition properties essential for biological activity.
Table 1: Key Structural Domains and Their Functional Roles in 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-yl)benzenesulfonamide
Structural Domain | Key Structural Features | Potential Functional Roles | Exemplary Drugs Containing Domain |
---|---|---|---|
Thiazole Ring (N-(thiazol-2-yl)) | 5-membered heterocycle with N,S; Electron-deficient C-2; Aromatic. | H-bonding (acceptor/donor); Dipole interactions; Target binding (enzyme hinge regions); Membrane permeability. | Dasatinib (CML), Febuxostat (Gout), Sulfathiazole (Antibacterial) [2] [3] |
Difluoro-Benzenesulfonamide | -SO₂NH- linker; ortho and meta F substituents. | H-bonding (donor/acceptor); Metabolic stability; Enhanced lipophilicity; Conformational constraint; Electron withdrawal. | Celecoxib (COX-2 inhibitor), Furosemide (Diuretic) [4] [7] |
4-Chlorophenyl-Cyanomethylene | Chlorophenyl (hydrophobic); α-CH(CN)- (polar spacer, acidic proton). | Hydrophobic interactions; Enhanced stability (Cl); Dipole interactions (CN); H-bond acceptance (CN); Potential for specific acid/base interactions. | - (Novel integration in this hybrid) [4] [7] |
Table 2: Conformational & Electronic Properties Influencing Target Interaction
Property | Influence of Thiazole | Influence of Sulfonamide/Fluorines | Influence of Chlorophenyl-Cyanomethylene |
---|---|---|---|
Lipophilicity (LogP) | Moderate contribution (~1-2). | Fluorines: Slight increase; Sulfonamide: Decreases (polar). Net effect variable. | Chlorophenyl: Significant increase; CN: Moderate decrease (polar). |
Hydrogen Bonding | Strong acceptor (ring N), Weak donor (C2-H if present). | Sulfonamide: Strong donor (N-H), Strong acceptor (S=O x2). Fluorines: Weak acceptors. | Nitrile: Strong H-bond acceptor. Chlorine: Very weak acceptor. |
Dipole Moment | Significant (~1.6-2.0 Debye), polarized towards N. | Very large (~4-5 Debye), polarized towards S=O bonds. Fluorines add polarity. | Significant dipole from C≡N bond. Chlorophenyl has small dipole. |
Acidic/Proton Donor | C2-H weakly acidic (pKa ~25-30). | Sulfonamide N-H moderately acidic (pKa ~8-12). | α-CH(CN) proton potentially acidic (pKa ~15-20, benzylic nitrile). |
Steric Demand/Bulk | Planar ring, moderate steric footprint. | Sulfonamide O atoms project out; Fluorines small but bulky ortho substituent can cause twisting. | Chlorophenyl planar; α-CH(CN) tetrahedral, adds spatial extension. |
The development of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-yl)benzenesulfonamide is deeply rooted in the progressive sophistication of heterocyclic chemistry strategies.
Table 3: Evolution of Thiazole-Sulfonamide Hybrid Design Strategies
Era/Strategy | Representative Compound Type | Strengths | Limitations | Key Innovations Leading to Target Compound |
---|---|---|---|---|
Monofunctional Cores | Sulfathiazole (Sulfonamide-thiazole fused), Thiamine (Thiazole vitamin). | Clear mechanism (e.g., DHPS inhibition); Synthetic accessibility. | Narrow spectrum; Rapid resistance development; Limited PK/PD optimization. | Recognition of thiazole/sulfonamide as privileged scaffolds. |
Simple Hybrids (Direct Fusion/Simple Substitution) | N-(4-(4-Chloro-phenyl)-thiazol-2-yl)-4-nitro-benzenesulfonamide. | Improved potency over precursors; Explored SAR via substituents (e.g., Cl, NO₂). | Often poor solubility; Limited conformational control; Susceptible to efflux/metabolism. | Integration of chlorophenyl for hydrophobicity/stability; Halogen bonding potential. |
Multifunctional Integration with Spacers | 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-yl)benzenesulfonamide. | Optimized electronic/lipophilic balance; Conformational flexibility for target fit; Additional interaction sites (nitrile, acidic H); Potential for enhanced selectivity & ADME. | Increased synthetic complexity; Potential for novel off-target effects. | α-Cyanomethylene spacer; Strategic difluoro substitution; Rational multi-pharmacophore design. |
The integration of thiazole, sulfonamide, difluorobenzene, chlorophenyl, and cyanomethylene groups transcends simple molecular hybridization; it embodies a deliberate strategy to achieve synergistic bioactivity, overcome resistance, and optimize drug-like properties.
Table 4: Antibacterial Activity of Analogous Hybrid Sulfonamide-Thiazoles Demonstrating Design Rationale
Compound Structural Features | S. aureus MIC (μg mL⁻¹) | E. coli MIC (μg mL⁻¹) | A. xylosoxidans MIC (μg mL⁻¹) | Key Structural Correlates to Activity |
---|---|---|---|---|
Simple Thiazole-Sulfonamide (Minimal hydrophobic groups) | >50 | >50 | >50 | Low potency suggests need for enhanced target affinity/membrane interaction. |
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (Integrated phenyl) | 15.6 | 62.5 | 62.5 | Phenyl enhances activity, esp. Gram-positive. |
Analog with 4-tert-Butyl substitution | 7.8 | 15.6 | 15.6 | Increased hydrophobicity (t-Bu) boosts potency broadly. |
Analog with 4-Isopropyl substitution | 3.9 | 31.3 | 3.9 | Optimal hydrophobicity/sterics (i-Pr) yields highest potency vs. specific strains. Illustrates impact of aryl substituent optimization [4]. |
The design of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-yl)benzenesulfonamide thus represents a convergence of structural insights from historical drug development, advanced linker chemistry, and rational multi-pharmacophore integration. Its α-cyanomethylene-linked chlorophenyl, difluoro-sulfonamide benzene, and thiazole architecture positions it as a sophisticated probe for evaluating the potential of next-generation hybrid agents against challenging therapeutic targets. Future research will focus on elucidating its precise mechanism(s) of action and refining its structure-activity relationships.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: